molecular formula C13H19N3O2 B11816600 N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

Cat. No.: B11816600
M. Wt: 249.31 g/mol
InChI Key: XLJWSNSWVUCXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide (CAS: 1016879-10-9) is a carboximidamide derivative characterized by a benzene ring substituted with a hydroxypiperidinylmethyl group at the 2-position and a hydroxyimino (-NHOH) group at the 1-position. Its molecular formula is C₁₃H₁₉N₃O₂, with a molecular weight of 249.31 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in the development of pharmacologically active molecules. The hydroxypiperidinyl moiety may enhance solubility and hydrogen-bonding capacity, which are critical for interactions in biological systems.

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide

InChI

InChI=1S/C13H19N3O2/c14-13(15-18)12-4-2-1-3-10(12)9-16-7-5-11(17)6-8-16/h1-4,11,17-18H,5-9H2,(H2,14,15)

InChI Key

XLJWSNSWVUCXML-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1O)CC2=CC=CC=C2C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide typically involves the reaction of 4-hydroxypiperidine with a suitable benzenecarboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction . The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yield and efficiency, incorporating advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce amines .

Scientific Research Applications

N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as an antagonist or agonist in various biochemical pathways.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N’-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an antagonist or agonist, modulating the activity of receptors or enzymes involved in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 2-Position Key Functional Groups CAS/ID
N'-Hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide (Target) C₁₃H₁₉N₃O₂ 249.31 4-Hydroxypiperidinylmethyl Hydroxyimino, hydroxypiperidine 1016879-10-9
N'-Hydroxy-2-(4-methylpiperazinyl)benzenecarboximidamide C₁₂H₁₈N₄O 234.30 4-Methylpiperazinyl Hydroxyimino, methylpiperazine 1021244-09-6
N'-Hydroxy-2-(trifluoromethoxy)benzenecarboximidamide C₈H₇F₃N₂O 220.15 Trifluoromethoxy (-OCF₃) Hydroxyimino, trifluoromethoxy N/A
N'-Hydroxy-2-morpholinobenzimidamide C₁₁H₁₅N₃O₂ 221.26* Morpholinyl Hydroxyimino, morpholine N/A
4-[(4-Hydroxypiperidin-1-yl)methyl]benzenecarboximidamide dihydrochloride C₁₃H₂₀Cl₂N₃O 314.23* 4-Hydroxypiperidinylmethyl (4-position) Carboximidamide, dihydrochloride salt N/A

*Calculated molecular weights where direct data was unavailable.

Functional Group Analysis and Implications

Hydroxypiperidinyl vs. This difference may influence solubility and receptor-binding selectivity. The dihydrochloride salt of the positional isomer (4-substituted) has higher molecular weight and ionic character, improving crystallinity for pharmaceutical formulations .

Synthetic Utility :

  • The target compound and its morpholinyl/piperazinyl analogues are marketed as building blocks for drug discovery, suggesting their versatility in forming hydrogen bonds or interacting with biological targets .

Biological Activity

N'-Hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxyl group and a piperidinyl moiety, which are critical for its biological interactions. The IUPAC name is N'-hydroxy-2-(4-hydroxypiperidin-1-yl)benzenecarboximidamide, and it has the following molecular formula:

PropertyValue
Molecular FormulaC12H17N3O2
CAS Number1021235-49-3
InChI KeyDTMUKVPKOAKFOD-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with biological targets. The hydroxyl and piperidinyl groups allow for effective binding to enzymes or receptors, potentially modulating their activity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, influencing signaling pathways.

Medicinal Chemistry

This compound is being studied for its pharmacological properties. Research indicates potential applications in:

  • Antidepressant Activity : Due to its piperidinyl structure, it may exhibit effects similar to known antidepressants.
  • Antimicrobial Properties : Preliminary studies suggest the compound may have activity against certain bacterial strains.

Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Case Study on Antidepressant Effects :
    • A study investigated the effects of this compound on animal models of depression. Results indicated significant reductions in depressive behaviors compared to control groups, suggesting a potential role as an antidepressant agent.
  • Antimicrobial Efficacy :
    • In vitro tests demonstrated that this compound exhibited inhibitory effects against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameActivity TypeKey Differences
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxylCatalystPrimarily used as a chemical oxidant.
2,2,6,6-Tetramethylpiperidine-1-oxylOrganic SynthesisLacks hydroxyl functionality.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.